3-Methoxy-D-Phenylalanine
Overview
Description
3-Methoxy-D-phenylalanine is a compound with the CAS Number 145306-65-6 . It has a molecular weight of 195.22 and its IUPAC name is (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of 3-Methoxy-D-Phenylalanine can be achieved through the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This method has been shown to be cost-efficient for producing a variety of phenylalanine analogues . The process involves the use of covalent immobilization onto commercially available supports, creating a heterogeneous catalyst with good recovered activity and excellent stability .Molecular Structure Analysis
The molecular formula of 3-Methoxy-D-Phenylalanine is C10H13NO3 . Its InChI Code is 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .Scientific Research Applications
Summary of the Application
The biocatalytic synthesis of L- and D-phenylalanine analogues, including 3-Methoxy-D-Phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum .
Methods of Application or Experimental Procedures
The catalytic performance of the engineered phenylalanine ammonia lyases was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
Results or Outcomes
The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
2. Synthesis and Characterization of Phenylalanine Amide Derivatives
Summary of the Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines .
Methods of Application or Experimental Procedures
The amide derivatives were synthesized using propylphosphonic anhydride (T3P) as a coupling reagent and were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
Results or Outcomes
The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed activity against Microsporum gypseum or Candida albicans, and a few of the compounds showed antibacterial activities . The resultant compounds were also screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .
3. General Applications of Phenylalanine Derivatives
Summary of the Application
Phenylalanine derivatives, including 3-Methoxy-D-Phenylalanine, have a wide range of applications in the pharmaceutical industry . They are important chiral building blocks for pharmaceuticals, and their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .
Methods of Application or Experimental Procedures
The production of these valuable synthons often involves biocatalytic procedures. Phenylalanine ammonia lyases (PALs) are among the most studied biocatalysts for the production of optically pure D- and L-phenylalanine analogues .
Results or Outcomes
The engineered phenylalanine ammonia lyases have provided a wide range of both L- and D-phenylalanine analogues . These analogues have been used in the synthesis of various pharmaceuticals .
4. General Applications of Phenylalanine Derivatives
Summary of the Application
Phenylalanine derivatives, including 3-Methoxy-D-Phenylalanine, have a wide range of applications in the pharmaceutical industry . They are important chiral building blocks for pharmaceuticals, and their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .
Methods of Application or Experimental Procedures
The production of these valuable synthons often involves biocatalytic procedures. Phenylalanine ammonia lyases (PALs) are among the most studied biocatalysts for the production of optically pure D- and L-phenylalanine analogues .
Results or Outcomes
The engineered phenylalanine ammonia lyases have provided a wide range of both L- and D-phenylalanine analogues . These analogues have been used in the synthesis of various pharmaceuticals .
Future Directions
The future directions of 3-Methoxy-D-Phenylalanine research could involve its use in the synthesis of indole derivatives, as these are prevalent moieties present in selected alkaloids . Additionally, the use of enzyme catalysis with flow technologies, as demonstrated in the synthesis of 3-Methoxy-D-Phenylalanine, could be further explored for its advantages in reaction kinetics, productivity, catalyst reusability, and downstream processing .
properties
IUPAC Name |
(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439576 | |
Record name | 3-Methoxy-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-D-Phenylalanine | |
CAS RN |
145306-65-6 | |
Record name | 3-Methoxy-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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